molecular formula C8H6BrN3O2 B1378208 3-Bromo-4-(methylamino)-5-nitrobenzonitrile CAS No. 1420800-36-7

3-Bromo-4-(methylamino)-5-nitrobenzonitrile

Cat. No. B1378208
M. Wt: 256.06 g/mol
InChI Key: QDQCZTLDQOWPIB-UHFFFAOYSA-N
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Description

3-Bromo-4-(methylamino)-5-nitrobenzonitrile (abbreviated as 3-Br-4-MA-5-NBN) is a nitrobenzonitrile compound that has recently been studied for its potential applications in various scientific fields. It is a colorless solid with a melting point of approximately 87°C and a boiling point of approximately 150°C. 3-Br-4-MA-5-NBN is an important synthetic intermediate for the preparation of organic compounds, such as dyes and pharmaceuticals. In addition, it has been used as a reagent in organic synthesis and as a catalyst in various reactions.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has explored the synthesis of related bromo-nitrobenzonitrile compounds using different chemical reactions, such as the Smiles rearrangement. For instance, the synthesis of 3-bromo-1-methylphenothiazines through the Smiles rearrangement indicates the versatility of bromo-nitro compounds in creating complex molecules with potential pharmaceutical applications (Gautam et al., 2000).

  • Molecular Structure and Bonding : Studies on compounds similar to 3-Bromo-4-(methylamino)-5-nitrobenzonitrile, such as 2-bromo-6-cyano-4-nitroaniline, have detailed their molecular structures and hydrogen bonding, contributing to the understanding of how these compounds' molecular arrangements influence their physical and chemical properties. This information is crucial for designing drugs and materials with specific characteristics (Glidewell et al., 2002).

Potential Applications

  • Pharmaceutical Intermediates : Some derivatives of bromo-nitrobenzonitriles serve as key intermediates in the synthesis of pharmaceutical agents. For example, the creation of PI3K/mTOR inhibitors involves intermediates that share functional groups with 3-Bromo-4-(methylamino)-5-nitrobenzonitrile, highlighting the compound's relevance in developing new medications (Lei et al., 2015).

  • Analytical and Physical Chemistry : Investigations into the spectroscopic properties of bromo-nitrobenzonitriles offer insights into their electronic structures and potential for use in analytical chemistry applications. For instance, experimental and theoretical spectroscopic studies on similar compounds provide data essential for understanding reaction mechanisms and designing materials with desired electronic properties (Shajikumar et al., 2018).

properties

IUPAC Name

3-bromo-4-(methylamino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-11-8-6(9)2-5(4-10)3-7(8)12(13)14/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQCZTLDQOWPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(methylamino)-5-nitrobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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